molecular formula C8H7N3O2 B8803702 2-(6-Methyl-3-nitropyridin-2-yl)acetonitrile CAS No. 131084-59-8

2-(6-Methyl-3-nitropyridin-2-yl)acetonitrile

Cat. No. B8803702
Key on ui cas rn: 131084-59-8
M. Wt: 177.16 g/mol
InChI Key: YAUFQXZEUFCKAT-UHFFFAOYSA-N
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Patent
US05051412

Procedure details

A mixture of (6-methyl-3-nitro-2-pyridyl)-acetonitrile (1.83 g, 10.3 mmol),Raney nickel (0.20 g) and acetic acid/ethanol (3:7) was shaken under an atmosphere of hydrogen for 4 hours. The resulting mixture was filtered, and the filtrate was evaporated under reduced pressure. The residual oil was partitioned between saturated sodium hydrogen carbonate (25 mL) and ethyl acetate (25 mL). The organic layer was removed, and the aqueous layer was extracted with ethyl acetate (2×25 mL). The organic extracts were combined, dried (MgSO4), and evaporated under reduced pressure to yield a yellow solid. Column chromatography of this solid using silica gel (approx 50 g) and elution with 5% methanol in methylene chloride yielded Compound 7k (0.32 g, 2.4 mmol, 24%) as a tan solid: mp, 200°-202° C.; IR (KBr) 1610, 1570, 1465, 1445, 1405, 1290 cm-1 ; 1H NMR (DMSO-d6) δ 11.15 (br s, 1H), 7.65 (d,J=8.5 Hz, 1H), 7.54 (m, 1H), 6.95 (d, J=8.5 Hz, 1H), 6.45 (br m, 1H), 2.51 (s, 3H); 13 C NMR (DMSO-d6) 50.0, 145.7, 128.5, 126.6, 118.7, 116.0, 101.1, 24.2; Anal. calc'd for C8H8N2 ; C, 72.70; H, 6:10; N, 21.20; found: C, 72.22; H, 6.19; N, 21.25.
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
acetic acid ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
7k
Quantity
0.32 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]#N)[C:5]([N+:11]([O-])=O)=[CH:4][CH:3]=1.C(O)(=O)C.C(O)C.[K+].[Br-]>[Ni].CO.C(Cl)Cl>[CH3:1][C:2]1[N:7]=[C:6]2[CH:8]=[CH:9][NH:11][C:5]2=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
CC1=CC=C(C(=N1)CC#N)[N+](=O)[O-]
Name
acetic acid ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.C(C)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
7k
Quantity
0.32 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was shaken under an atmosphere of hydrogen for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was partitioned between saturated sodium hydrogen carbonate (25 mL) and ethyl acetate (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
CUSTOM
Type
CUSTOM
Details
mp, 200°-202° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1=CC=C2C(=N1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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